(3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME)
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Overview
Description
(3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME) is a synthetic compound that belongs to the class of oxime esters. Oxime esters are versatile building blocks in organic synthesis, known for their ability to participate in a variety of chemical reactions. This compound is particularly interesting due to its unique structure, which includes an indole core, a fluorine atom, and an oxime ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME) typically involves the reaction of an appropriate indole derivative with an acyl halide or anhydride to form the oxime ester. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid. The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime ester to the corresponding amine or hydroxylamine.
Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or hydroxylamines .
Scientific Research Applications
(3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME) involves its interaction with specific molecular targets. The oxime ester functional group can undergo hydrolysis to release the active indole derivative, which can then interact with enzymes or receptors in biological systems. The fluorine atom in the indole ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
(3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE: Lacks the oxime ester functional group.
1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE: Similar structure but without the oxime ester and the (3Z) configuration.
1-ACETYL-1H-INDOLE-2,3-DIONE: Lacks both the fluorine atom and the oxime ester.
Uniqueness
The presence of the oxime ester functional group and the fluorine atom in (3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME) makes it unique compared to other similar compounds.
Properties
IUPAC Name |
[(Z)-(1-acetyl-5-fluoro-2-oxoindol-3-ylidene)amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4/c1-6(16)15-10-4-3-8(13)5-9(10)11(12(15)18)14-19-7(2)17/h3-5H,1-2H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJESUCSXPHBVMG-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)C(=NOC(=O)C)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)/C(=N/OC(=O)C)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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